2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a chemical compound with the molecular formula C15H18ClN3O2 and a molecular weight of 307.78 g/mol . It is also known by its IUPAC name, 2-[4-chloro-6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]-4,4-dimethyl-5H-1,3-oxazole . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves several steps. One common method includes the reaction of 4-chloro-2,6-diaminopyridine with 4,4-dimethyl-2-oxazoline under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted pyridine compounds .
Scientific Research Applications
2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can be compared with similar compounds such as:
2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole): This compound has a methoxy group instead of a chlorine atom, which may result in different chemical reactivity and biological activity.
2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole): This compound has a propane group, leading to different physical and chemical properties.
Biological Activity
The compound 2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a synthetic organic molecule characterized by its bipyridine structure and two oxazole moieties. This unique configuration suggests potential biological activity, particularly in medicinal chemistry. The chlorinated pyridine component may enhance its interaction with biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C15H18ClN3O2
- Molecular Weight : 307.77 g/mol
The presence of the chlorinated pyridine and the dimethylated oxazole rings contributes to the compound's reactivity and potential biological interactions. The oxazole rings can engage in nucleophilic substitution reactions due to the electrophilic nature of the chloropyridine moiety, which may facilitate the formation of biologically active derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, compounds containing oxazole rings have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with tubulin polymerization or apoptosis pathways.
Case Study : A related study demonstrated that complexes featuring oxazole ligands exhibited significant cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. These findings suggest that 2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) may also possess similar anticancer properties due to its structural analogies .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through its structural analogs. Inhibitors targeting acetylcholinesterase (AChE) and urease have shown promising results in preliminary studies. The presence of the chloropyridine moiety may enhance binding affinity to these enzymes.
Enzyme | IC50 Value (µM) | Reference Compound |
---|---|---|
Acetylcholinesterase | 1.21 ± 0.005 | Thiourea (21.25 ± 0.15) |
Urease | 2.14 ± 0.002 | Thiourea (21.25 ± 0.15) |
These results indicate that modifications in the compound's structure could lead to enhanced inhibitory activity against key enzymes involved in various diseases .
The biological activity of 2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) may be attributed to several mechanisms:
- Binding Interactions : The chlorinated pyridine ring can interact with enzyme active sites or cellular receptors due to its electron-withdrawing properties.
- Nucleophilic Substitution : The oxazole moieties can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological macromolecules.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting a potential mechanism for therapeutic action.
Properties
Molecular Formula |
C15H18ClN3O2 |
---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
2-[4-chloro-6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H18ClN3O2/c1-14(2)7-20-12(18-14)10-5-9(16)6-11(17-10)13-19-15(3,4)8-21-13/h5-6H,7-8H2,1-4H3 |
InChI Key |
RCRPSDWASGOBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.